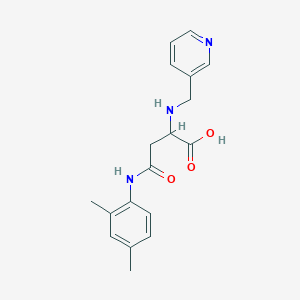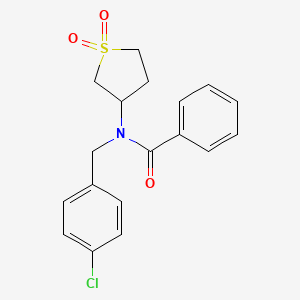![molecular formula C17H15ClFN5O2S B12133026 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluoroph enyl)acetamide](/img/structure/B12133026.png)
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluoroph enyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-アミノ-5-(3-メトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(3-クロロ-4-フルオロフェニル)アセトアミドは、トリアゾール環、メトキシフェニル基、クロロフルオロフェニル基を特徴とする複雑な有機化合物です。
準備方法
2-[4-アミノ-5-(3-メトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(3-クロロ-4-フルオロフェニル)アセトアミドの合成は、通常、複数のステップを伴います。
トリアゾール環の形成: トリアゾール環は、適切なヒドラジン誘導体とニトリル化合物を酸性または塩基性条件下で反応させることにより合成できます。
メトキシフェニル基の導入: このステップでは、トリアゾール環上の水素原子がメトキシフェニル基で置換されます。これは、多くの場合、パラジウム触媒カップリング反応を用いて行われます。
クロロフルオロフェニル基の付加: クロロフルオロフェニル基は、求核置換反応によって導入されます。この反応では、トリアゾール環上の適切な脱離基がクロロフルオロフェニル基で置換されます。
最終的なアセチル化: 最後のステップでは、トリアゾール環上のアミノ基をアセチル化して、アセトアミド誘導体を形成します。
工業生産方法は、これらのステップを最適化して、収率を向上させ、コストを削減することに重点を置いています。多くの場合、連続フロー反応器や自動合成技術が用いられています。
化学反応の分析
2-[4-アミノ-5-(3-メトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(3-クロロ-4-フルオロフェニル)アセトアミドは、さまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化させることができ、対応する酸化物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を用いて行うことができ、トリアゾール環や他の官能基を還元する可能性があります。
置換: この化合物は、求核置換反応または求電子置換反応を起こす可能性があり、芳香環またはトリアゾール環上の官能基が他の基に置換されます。
加水分解: アセトアミド基は、酸性または塩基性条件下で加水分解して、対応するアミンとカルボン酸誘導体を生成します。
科学的研究の応用
2-[4-アミノ-5-(3-メトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(3-クロロ-4-フルオロフェニル)アセトアミドは、いくつかの科学研究における応用を持っています。
医薬品化学: この化合物は、生物学的標的に結合する能力から、抗菌剤、抗真菌剤、抗癌剤としての可能性について研究されています。
薬理学: 研究では、薬物候補としての可能性に焦点を当てて、その薬物動態、バイオアベイラビリティ、治療効果が調べられています。
工業化学: この化合物は、医薬品や農薬など、他の複雑な分子の合成における中間体として使用されています。
生物学的研究: これは、酵素や受容体との相互作用など、分子レベルでの作用機序を理解するための研究で使用されています。
作用機序
2-[4-アミノ-5-(3-メトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(3-クロロ-4-フルオロフェニル)アセトアミドの作用機序は、特定の分子標的との相互作用を含みます。
酵素阻害: この化合物は、活性部位に結合して基質の結合とそれに続く触媒活性を阻害することにより、酵素を阻害する可能性があります。
受容体結合: これは、さまざまな受容体においてアゴニストまたはアンタゴニストとして作用し、シグナル伝達経路を調節する可能性があります。
DNAインターカレーション: この化合物は、DNAにインターカレーションして、複製と転写プロセスを阻害する可能性があります。これは、その抗癌活性において特に重要です。
類似の化合物との比較
2-[4-アミノ-5-(3-メトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(3-クロロ-4-フルオロフェニル)アセトアミドは、他の類似の化合物と比較できます。
トリアゾール誘導体: フルコナゾールやイトラコナゾールなどのトリアゾール誘導体は、抗真菌剤として使用されています。2-[4-アミノ-5-(3-メトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(3-クロロ-4-フルオロフェニル)アセトアミドにおける官能基の独自の組み合わせは、異なる生物活性を発揮する可能性があります。
フェニルアセトアミド誘導体: パラセタモール(アセトアミノフェン)などの化合物は、鎮痛解熱作用を持つフェニルアセトアミド誘導体です。2-[4-アミノ-5-(3-メトキシフェニル)(1,2,4-トリアゾール-3-イルチオ)]-N-(3-クロロ-4-フルオロフェニル)アセトアミドに存在する追加のトリアゾールとクロロフルオロフェニル基は、その薬理学的プロファイルを強化する可能性があります。
類似化合物との比較
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluorophenyl)acetamide can be compared with other similar compounds:
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are also triazole derivatives, are used as antifungal agents. The unique combination of functional groups in 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluorophenyl)acetamide may confer different biological activities.
Phenylacetamide Derivatives: Compounds like paracetamol (acetaminophen) are phenylacetamide derivatives with analgesic and antipyretic properties. The additional triazole and chloro-fluorophenyl groups in 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluorophenyl)acetamide may enhance its pharmacological profile.
特性
分子式 |
C17H15ClFN5O2S |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H15ClFN5O2S/c1-26-12-4-2-3-10(7-12)16-22-23-17(24(16)20)27-9-15(25)21-11-5-6-14(19)13(18)8-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChIキー |
GMLDDHRTNVWQJA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132945.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12132951.png)
![16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one](/img/structure/B12132955.png)

![(2Z)-2-(3-phenoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12132970.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12132975.png)
![3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12132982.png)
![(4E)-5-(3-bromophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12132983.png)

![2-amino-1-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132989.png)
![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide](/img/structure/B12133012.png)
![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133015.png)

